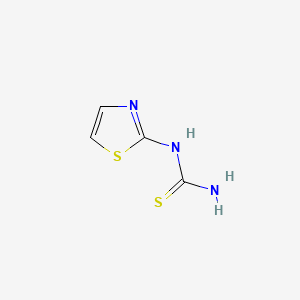

1,3-Thiazol-2-ylthiourea

Description

Significance of Thiazole-Containing Heterocyclic Systems in Medicinal Chemistry and Materials Science

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of many biologically active molecules and advanced materials. fabad.org.trkuey.net Its unique structural and electronic properties contribute to a wide array of pharmacological activities, making it a "privileged scaffold" in medicinal chemistry. bohrium.comacs.org Thiazole derivatives are integral to numerous FDA-approved drugs, including antimicrobial agents like sulfathiazole, the antiretroviral drug ritonavir, and the antifungal abafungin. bohrium.comnih.gov The thiazole ring's planarity and aromaticity, resulting from extensive π-electron delocalization, allow it to interact with various biological targets. kuey.net Researchers have extensively explored thiazole-based compounds for their potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic agents. fabad.org.trijpsjournal.com

Beyond the pharmaceutical realm, thiazole derivatives have found applications in materials science. kuey.net Their distinct electronic and optical characteristics make them suitable for creating advanced materials. Thiazole-based polymers are utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net Furthermore, some thiazole derivatives act as corrosion inhibitors, demonstrating their utility in protective coatings for metals. numberanalytics.com

Historical Context and Evolution of Thiourea (B124793) Derivatives in Academic Inquiry

Thiourea and its derivatives have a long and storied history in chemistry, valued for their versatility as ligands in coordination chemistry and as building blocks in organic synthesis. sphinxsai.comijsrst.com These organosulfur compounds can coordinate with metal ions through either their sulfur or nitrogen atoms, leading to a variety of complex structures with diverse applications. sphinxsai.com Historically, interest in thioureas grew due to their ability to maintain hydrogen-bonding surfaces within metal complexes. sphinxsai.com

The evolution of thiourea chemistry has seen these derivatives employed in a wide range of fields. In medicinal chemistry, thiourea-containing compounds have been investigated for a plethora of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. ijsrst.comnih.gov For instance, early research led to the development of thiourea derivatives for treating tuberculosis. nih.gov In agriculture, thiourea has been explored for its role as a fertilizer and in the development of insecticides and herbicides. ijsrst.com The ability of the thiourea moiety to exist in tautomeric forms and its possession of multiple functional groups make it a critical component for structural modifications and the synthesis of new derivatives. sphinxsai.com

Scope and Research Trajectories of 1,3-Thiazol-2-ylthiourea Investigations

The convergence of the thiazole and thiourea moieties in 1,3-Thiazol-2-ylthiourea has spurred focused research into its synthesis, characterization, and potential applications. The structure, which incorporates the thiourea system within the 2-aminothiazole (B372263) scaffold, is considered a promising framework for designing new therapeutic agents. jst.go.jp

Current research on 1,3-Thiazol-2-ylthiourea and its derivatives is multifaceted. A significant area of investigation is its antimicrobial and anti-biofilm activity. Studies have shown that certain derivatives, such as 1-(3,4-dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea, exhibit potent inhibitory effects against Gram-positive cocci and can prevent biofilm formation. mdpi.com The synthesis of novel derivatives is another key research trajectory, with chemists exploring various reaction pathways to create libraries of these compounds for biological screening. jst.go.jpijarmps.org For example, the reaction of 2-amino-1,3-thiazole with isothiocyanates is a common method to produce these thiourea derivatives. jst.go.jp Furthermore, the coordination chemistry of these ligands with metal ions is being explored to create new metal complexes with potential catalytic or biological activities. colab.ws These research efforts highlight the growing interest in 1,3-Thiazol-2-ylthiourea as a versatile building block for developing new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCOYCNSPKQNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377904 | |

| Record name | 1,3-thiazol-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19958-82-8 | |

| Record name | NSC45978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-thiazol-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1,3 Thiazol 2 Ylthiourea

Direct Synthesis Approaches to the Core 1,3-Thiazol-2-ylthiourea Scaffold

The formation of the 1,3-thiazol-2-ylthiourea core is predominantly achieved through two main synthetic routes: the reaction of 2-aminothiazoles with isothiocyanates and alternative cyclization or condensation protocols.

Reaction Pathways Involving 1,3-Thiazol-2-amine and Isothiocyanates

The most direct and widely employed method for synthesizing 1,3-thiazol-2-ylthiourea and its derivatives is the addition reaction of 1,3-thiazol-2-amine with an appropriate isothiocyanate. mdpi.comjst.go.jp This reaction is versatile, allowing for the introduction of a wide array of substituents on the thiourea (B124793) nitrogen atoms.

The general reaction involves the nucleophilic attack of the amino group of 1,3-thiazol-2-amine on the electrophilic carbon atom of the isothiocyanate. The reaction conditions can be tailored based on the reactivity of the starting materials. For instance, a series of thiazolyl-thiourea derivatives were synthesized by the addition of 2-aminothiazole (B372263) to various isothiocyanates. mdpi.com Similarly, new thiourea derivatives have been prepared by reacting 1,3-thiazol-2-amine with isothiocyanates, followed by purification using flash chromatography. jst.go.jp

Research has shown that this method can be used to produce N-aryl-N'-2-(4-arylthiazolyl)-thioureas. nih.gov The synthesis can be carried out in solvents like 1,4-dioxane (B91453) in the presence of a catalyst such as triethylamine. e4journal.com In some cases, the reaction proceeds by condensing an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with a heterocyclic amine like 2-aminothiazole. mdpi.com

Microwave-assisted synthesis has also been employed to facilitate the reaction between 2-amino-4-phenyl-1,3-thiazoles and 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate, leading to glucose-conjugated thioureas containing a 1,3-thiazole ring. nih.govsciforum.net

Table 1: Examples of 1,3-Thiazol-2-ylthiourea Synthesis via Isothiocyanate Addition

| 2-Aminothiazole Derivative | Isothiocyanate | Product | Reference |

| 1,3-Thiazol-2-amine | Phenyl isothiocyanate | N-Phenyl-N'-(thiazol-2-yl)thiourea | e4journal.com |

| 2-Amino-4-(p-tolyl)thiazole | Benzoyl isothiocyanate | 1-Benzoyl-3-(4-p-tolylthiazol-2-yl)thiourea | nih.gov |

| 2-Aminothiazole | 2-Bromophenyl isothiocyanate | 1-(2-Bromophenyl)-3-(thiazol-2-yl)thiourea | jst.go.jp |

| 2-Amino-4-phenyl-1,3-thiazole | 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-phenylthiazol-2-yl)thiourea | nih.gov |

Alternative Cyclization and Condensation Protocols

Besides the direct reaction with isothiocyanates, alternative strategies involving cyclization and condensation reactions are utilized to construct the thiazole (B1198619) ring system concurrently with or prior to the formation of the thiourea moiety.

One prominent method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloaldehydes with thiourea or its derivatives. bohrium.commdpi.comnih.gov This method allows for the formation of 2-aminothiazoles which can then be converted to the target thiourea derivatives. For example, 2-bromo-1-phenylethanone can be reacted with thiourea in glycerin to produce 4-phenylthiazol-2-amine, a precursor for further reactions. acgpubs.org

A one-pot, four-step process has been described for the synthesis of thiazol-2(3H)-imine derivatives through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate and condensation with primary amines. researchgate.net Another approach involves the domino reaction of propargylamines and isothiocyanates under microwave irradiation in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to selectively synthesize 2-aminothiazoles. thieme-connect.com

Furthermore, the reaction of ketones and N-substituted thioureas in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO) can yield mixtures of N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines. rsc.org This method avoids the use of α-haloketones.

Functionalization and Derivatization at Reactive Centers

The 1,3-thiazol-2-ylthiourea scaffold possesses several reactive sites that allow for further functionalization and derivatization, enabling the synthesis of a diverse library of compounds.

N-Substitution Strategies for Aromatic and Heteroaromatic Analogues

The nitrogen atoms of the thiourea moiety are key points for introducing aromatic and heteroaromatic substituents. This is typically achieved by starting with a substituted 2-aminothiazole or a substituted isothiocyanate.

For instance, N-aryl-N'-(thiazol-2-yl)thioureas can be synthesized from the corresponding N-arylthioureas. nih.gov The reaction of 2-aminothiazole derivatives with various aryl isothiocyanates leads to a range of N-aryl substituted thiazolylthioureas. jst.go.jp The synthesis of N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea was achieved by reacting N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with phenyl isothiocyanate. e4journal.com

Solid-phase synthesis has also been utilized for creating N-substituted-2-aminobenzo[d]thiazole derivatives. acs.org This involves the cyclization of a resin-bound 2-iodophenyl thiourea intermediate.

Table 2: Examples of N-Substituted Aromatic and Heteroaromatic Analogues

| Starting Material 1 | Starting Material 2 | Product | Reference |

| N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine | Phenyl isothiocyanate | N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea | e4journal.com |

| 2-Aminothiazole | 3-Trifluoromethylphenyl isothiocyanate | 1-(3-Trifluoromethylphenyl)-3-(thiazol-2-yl)thiourea | jst.go.jp |

| 2-Amino-4-(3-nitrophenyl)-1,3-thiazole | 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(3-nitrophenyl)thiazol-2-yl)thiourea | nih.gov |

Modifications and Substitutions on the Thiazole Ring System

For example, reacting substituted acetophenones with thiourea in the presence of iodine yields 4-aryl-2-aminothiazoles. nih.gov These can then be used to synthesize the desired thiourea derivatives with specific substitutions on the thiazole ring. Research has also been conducted on various substitutions at different positions of the thiazole ring. researchgate.net

Preparation of Bridged or Fused Ring Systems Incorporating the Thiourea Moiety

The 1,3-thiazol-2-ylthiourea structure can serve as a building block for the synthesis of more complex bridged or fused ring systems. These reactions often involve intramolecular cyclizations.

One such example is the synthesis of Current time information in Bangalore, IN.tandfonline.comnih.govthiadiazino[3,2-a]benzimidazole derivatives. tandfonline.comresearchgate.netrsc.org These fused systems can be obtained through the reaction of 2-mercaptobenzimidazoles with primary amines in a one-step synthesis. tandfonline.comresearchgate.net Another approach involves the reaction of 2-aminothiazoline with phenylisothiocyanate in pyridine (B92270), which can lead to the formation of N,N'-bis(aryl)-N-(2-thiazolin-2-yl)thioureas, which can be considered as precursors to fused systems. clockss.org

Furthermore, the reaction of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with α-bromoacetone can lead to the heterocyclization to form N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, a type of fused system. tubitak.gov.tr The reaction between 2-aminothiazoline and benzoyl isothiocyanate can result in the formation of 6,7-dihydro-2-phenyl-4H-1,3-thiazolo[3,2-a] Current time information in Bangalore, IN.tandfonline.comnih.govtriazine-4-thione, a fused heterocyclic system. uzh.ch

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole-containing compounds. These approaches aim to create more efficient and environmentally benign processes. Several innovative strategies have been reported for the synthesis of thiazole derivatives, which are applicable to the formation of the 1,3-thiazol-2-ylthiourea scaffold. These methods often involve multi-component reactions in a single pot, the use of recyclable catalysts, green solvents, or even the complete absence of a solvent. bepls.com

Solvent-Free and Microwave-Assisted Syntheses

The combination of solvent-free conditions and microwave irradiation has emerged as a powerful tool in green organic synthesis. This approach often leads to significantly reduced reaction times, higher yields, and simpler product isolation procedures compared to conventional heating methods.

Microwave-assisted synthesis has been effectively employed in the Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring. For instance, the condensation of α-haloketones with thiourea or its derivatives can be carried out under solvent-free microwave irradiation to rapidly produce 2-aminothiazole structures, which are key precursors to 1,3-thiazol-2-ylthiourea. organic-chemistry.org One study demonstrated the efficient synthesis of 2,4-substituted thiazole derivatives by reacting substituted acetophenones with thiourea using natural clays (B1170129) as catalysts under solvent-free microwave conditions. ijraset.com This method highlights the potential for solid-supported, environmentally friendly catalysts in enhancing the green credentials of the synthesis. ijraset.com

Another notable example involves the rapid, one-pot synthesis of hydrazinyl thiazoles under solvent- and catalyst-free conditions. bepls.com In this method, a mixture of an aryl ketone, thiosemicarbazide, and a substituted phenacyl bromide is irradiated with microwaves at 300 W for a very short duration (30–175 seconds), leading to the desired thiazole derivatives in high yields. bepls.com While not directly producing 1,3-thiazol-2-ylthiourea, this protocol demonstrates the feasibility of constructing the core thiazole ring from thiourea-like precursors under green conditions.

The synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has also been achieved using microwave-assisted methods, showcasing the versatility of this technique for creating complex thiazole-containing molecules. nih.gov These examples underscore the broad applicability of microwave-assisted, solvent-free synthesis for the efficient and sustainable production of a variety of thiazole derivatives.

Table 1: Examples of Solvent-Free and Microwave-Assisted Synthesis of Thiazole Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| Substituted acetophenone, Thiourea | Red/white/black clay, Microwave (400W), Solvent-free | 2,4-Substituted thiazoles | Not specified | Good | ijraset.com |

| Aryl ketones, Thiosemicarbazide, Substituted phenacyl bromides | Microwave (300W), Solvent- and catalyst-free | Hydrazinyl thiazoles | 30–175 s | High | bepls.com |

| 2-Bromoacetophenones, Thiourea | Solvent-free | 2-Aminothiazoles | A few seconds | Good | organic-chemistry.org |

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies purification processes. Several catalyst-free protocols for the synthesis of thiazole derivatives have been reported, often utilizing green solvents like water or glycerin, or being conducted under solvent-free conditions.

A straightforward and efficient catalyst-free method for the synthesis of 2-aminothiazoles involves the reaction of α-diazoketones and thiourea in the presence of PEG-400 at 100 °C. bepls.com This protocol offers a green alternative by avoiding hazardous reagents and solvents. Similarly, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed rapidly and in good yields under solvent-free and catalyst-free conditions. organic-chemistry.org

Glycerin has been identified as a recyclable and biodegradable solvent for the catalyst-free synthesis of thiazole derivatives. acgpubs.org The condensation of α-bromoketones with thiourea or thioamides proceeds smoothly in glycerin at room temperature, affording the corresponding substituted thiazoles in excellent yields within a couple of hours. acgpubs.org The use of water as a solvent is another hallmark of green synthesis. A simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from the reaction of dithiocarbamates and α-halocarbonyl compounds has been developed using water as the solvent in the absence of a catalyst. bepls.com

Furthermore, a catalyst-free, one-pot, three-component procedure has been developed for the synthesis of 2-imino-1,3-thiazolines from the reaction of amines, isothiocyanates, and nitroepoxides in THF at a low temperature. nih.govmdpi.com This reaction proceeds through the in-situ formation of a thiourea derivative, which then undergoes cyclization. nih.govmdpi.com This methodology provides a direct route to thiazoline (B8809763) structures that are closely related to 1,3-thiazol-2-ylthiourea.

Table 2: Examples of Catalyst-Free and Environmentally Benign Synthesis of Thiazole Derivatives

| Starting Materials | Solvent/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | 2–3.5 h | Good | bepls.com |

| 2-Bromoacetophenones, Thiourea | Solvent-free | 2-Aminothiazoles | A few seconds | Good | organic-chemistry.org |

| α-Bromoketones, Thiourea/Thioamides | Glycerin, Room temperature | Substituted thiazoles | < 2 h | Excellent | acgpubs.org |

| Dithiocarbamates, α-Halocarbonyl compounds | Water, Reflux | 4-Substituted-2-(alkylsulfanyl)thiazoles | 20 h | 75–90 | bepls.com |

| Amines, Isothiocyanates, Nitroepoxides | THF, 10–15 °C | 2-Imino-1,3-thiazolines | Not specified | High | nih.govmdpi.com |

Advanced Spectroscopic and Structural Elucidation of 1,3 Thiazol 2 Ylthiourea and Its Analogues

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a fundamental tool for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

In the FT-IR spectra of 1,3-Thiazol-2-ylthiourea and its analogues, several characteristic absorption bands are observed, confirming the presence of key functional groups.

For N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea, the IR spectrum displays absorption bands at 3217 cm⁻¹, 3186 cm⁻¹, and 3116 cm⁻¹, which are attributed to the stretching vibrations of the three N-H groups. e4journal.com Additionally, a strong band at 1250 cm⁻¹ is indicative of the C=S (thione) group. e4journal.com In a series of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thioureas, the C=S stretching vibration appears in the region of 1362-1370 cm⁻¹, while the N-H stretching bands are observed between 3268-3449 cm⁻¹. sciforum.net

For other analogues, such as 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea and its 4-chlorophenyl derivative, the N-H stretching vibrations are found in the range of 3200-3280 cm⁻¹. dergipark.org.trresearchgate.netdergipark.org.tr The C=N stretching of the thiazole (B1198619) ring is observed around 1590-1600 cm⁻¹, and the C=S stretching appears at 1340-1360 cm⁻¹. dergipark.org.trresearchgate.netdergipark.org.tr The presence of the thiazole ring is further supported by bands corresponding to C-N and C-S-C vibrations. dergipark.org.trresearchgate.netdergipark.org.tr

The coordination of the thiourea (B124793) ligand to metal ions in complexes of N-allyl-N'-(4-methylthiazol-2-yl)thiourea leads to noticeable shifts in the IR spectra. jmaterenvironsci.com A downward shift of the thiazole ring vibrations from 1563 and 1533 cm⁻¹ in the free ligand to 1551-1558 and 1526-1530 cm⁻¹ in the complexes suggests coordination through the thiazole nitrogen or sulfur atoms. jmaterenvironsci.com

The following table summarizes the characteristic FT-IR absorption bands for 1,3-Thiazol-2-ylthiourea and its analogues.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3116 - 3449 | e4journal.comsciforum.netdergipark.org.trresearchgate.netdergipark.org.tr |

| C=S | Stretching | 1250 - 1370 | e4journal.comsciforum.netdergipark.org.trresearchgate.netdergipark.org.tr |

| C=N (Thiazole) | Stretching | 1590 - 1641 | dergipark.org.trresearchgate.netdergipark.org.trsapub.org |

| C-N | Stretching | 1000 - 1159 | dergipark.org.trresearchgate.netdergipark.org.tr |

| C-S-C (Thiazole) | Stretching | 655 - 690 | dergipark.org.trresearchgate.netdergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides valuable insights into the number of different types of protons and their neighboring atoms.

In the ¹H NMR spectrum of N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]thiourea, D₂O-exchangeable signals for the NH₂ and two NH protons appear at δ 4.27 ppm, δ 10.12 ppm, and δ 10.50 ppm, respectively. e4journal.com For the N'-phenyl substituted analogue, three D₂O-exchangeable signals for the NH protons are observed at δ 10.02 ppm, δ 11.03 ppm, and δ 11.54 ppm. e4journal.com

The thiazole proton (C₅-H) typically appears as a singlet. For instance, in N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea, this proton resonates at δ 6.83 ppm. e4journal.com In a series of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thioureas, the thiazole proton signal is found in the region of δ 7.40-7.60 ppm. sciforum.net For 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea, the thiazole proton appears as a singlet at 6.42 ppm, while for its 4-chlorophenyl analogue, it is at 6.67 ppm. dergipark.org.tr

The NH protons of the thiourea linkage typically resonate at downfield chemical shifts. In 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea, these protons appear as a broad signal at 10.06-10.46 ppm. dergipark.org.trresearchgate.net

The following table presents a summary of characteristic ¹H NMR chemical shifts for 1,3-Thiazol-2-ylthiourea and its analogues.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Solvent | References |

| NH (Thiourea) | 10.02 - 13.22 | broad singlet | DMSO-d₆, CDCl₃ | e4journal.comdergipark.org.trresearchgate.netresearchgate.net |

| C₅-H (Thiazole) | 6.42 - 8.55 | singlet | DMSO-d₆, CDCl₃ | e4journal.comdergipark.org.trmdpi.com |

| NH₂ (Thiourea) | 4.27 | singlet | DMSO-d₆ | e4journal.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule.

The most characteristic signal in the ¹³C NMR spectrum of 1,3-Thiazol-2-ylthiourea derivatives is that of the thiocarbonyl carbon (C=S), which typically appears in the downfield region. For derivatives of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thiourea, the C=S carbon resonates around δ 180 ppm. e4journal.com In the case of 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea and its 4-chlorophenyl analogue, the C=S signal is observed at approximately 178.2 ppm. dergipark.org.trdergipark.org.tr

The carbon atoms of the thiazole ring also exhibit characteristic chemical shifts. The C-2 carbon of the thiazole ring, attached to the thiourea moiety, is typically found in the range of δ 163-170 ppm. dergipark.org.trdergipark.org.trmdpi.com The C-4 and C-5 carbons of the thiazole ring resonate at approximately δ 142-153 ppm and δ 104-115 ppm, respectively. dergipark.org.trdergipark.org.trmdpi.commdpi.com

The following table summarizes the characteristic ¹³C NMR chemical shifts for 1,3-Thiazol-2-ylthiourea and its analogues.

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | References |

| C=S (Thiourea) | 178.2 - 180 | CDCl₃, DMSO-d₆ | e4journal.comdergipark.org.trdergipark.org.tr |

| C-2 (Thiazole) | 163.1 - 170.58 | CDCl₃, DMSO-d₆ | dergipark.org.trdergipark.org.trmdpi.com |

| C-4 (Thiazole) | 142.64 - 153.81 | CDCl₃, DMSO-d₆ | dergipark.org.trdergipark.org.trmdpi.com |

| C-5 (Thiazole) | 104.50 - 115 | DMSO-d₆, CDCl₃ | mdpi.commdpi.com |

Two-Dimensional NMR Techniques for Structural Connectivity

While one-dimensional NMR provides information on chemical shifts and coupling constants, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in this regard.

For instance, in the analysis of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4'-arylthiazole-2'-yl)thiourea, the ¹H-¹H COSY spectrum reveals correlations between protons on adjacent carbon atoms, such as the interaction between H-2" and H-3", and H-5" and H-6" of the glucopyranosyl ring. sciforum.net This information is vital for assigning the proton signals of the sugar moiety.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-N'-phenylthiourea, the mass spectrum shows a molecular ion peak at m/z 361, which corresponds to its molecular formula C₁₆H₁₃ClN₄S₂. e4journal.com Similarly, the N-[1,3-thiazol-2-yl]thiourea derivative exhibits a molecular ion peak at m/z 485, consistent with the molecular formula C₁₀H₉ClN₄S₂. e4journal.com

The fragmentation of these molecules under electron impact (EI) often involves the cleavage of the thiourea linkage and fragmentation of the thiazole ring. sapub.org The fragmentation patterns can be complex but provide valuable structural clues. For instance, the fragmentation of pyrimidine-2-thiones, which share the thiourea moiety, often involves the loss of the side chain followed by the fragmentation of the pyrimidine (B1678525) ring. sapub.org In thiazolo[3,2-a]pyrimidines, the fragmentation of the thiazole ring typically precedes that of the pyrimidine ring, indicating the relative stability of the pyrimidine ring. sapub.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules like 1,3-thiazol-2-ylthiourea and its derivatives. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). libretexts.orgusp.br The wavelength and intensity of the absorbed light provide valuable information about the molecule's electronic structure and conjugation.

In organic molecules, common electronic transitions include σ - σ, n - σ, π - π, and n - π transitions. usp.br For molecules with π systems, such as the thiazole ring, the π - π* transitions are particularly significant and are often observed in the UV-Vis spectrum. libretexts.org The presence of lone pairs on atoms like nitrogen and sulfur also allows for n - π* transitions. usp.brukm.my

For instance, a bis-thiourea derivative studied in DMSO exhibited two main absorption bands at 277 nm and 314 nm. ukm.my The band at 277 nm was attributed to π → π* transitions, while the band at 314 nm was associated with n → π* transitions, where electrons move from non-bonding orbitals to π* antibonding orbitals. ukm.my The electronic absorption spectrum of thiazole itself shows a maximum absorption (λmax) at 235 nm. mdpi.com

The electronic spectra of metal complexes of thiazolylthiourea derivatives reveal shifts in these absorption bands upon coordination. For example, the UV-Visible spectra of Cu(II), Co(II), and Ni(II) complexes with 1-(benzo[d]thiazol-2-yl)thiourea showed bands that suggest a distorted octahedral geometry. colab.wsresearchgate.net The electronic spectra of these complexes, recorded in DMF, displayed absorption bands at various wavenumbers, indicating ligand-to-metal charge transfer (LMCT) transitions in addition to the intra-ligand transitions. researchgate.net

The study of different substituents on the thiazole or thiourea moieties can also influence the electronic transitions. Electron-donating or withdrawing groups can alter the energy of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). ukm.myuniversalprint.org For example, the presence of a methoxy (B1213986) group, an auxochrome, can cause a bathochromic shift due to increased electron conjugation. ukm.my

Table 1: UV-Vis Absorption Data for 1,3-Thiazol-2-ylthiourea Analogues and Related Compounds

| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| Thiazole | - | 235 | 3000 | π → π | mdpi.com |

| Bis-thiourea derivative | DMSO | 277 | 20433.3 | π → π | ukm.my |

| Bis-thiourea derivative | DMSO | 314 | 17866.6 | n → π* | ukm.my |

| 1-(benzo[d]thiazol-2-yl)thiourea (btt) | DMF | 210, 265, 290, 375 | - | Intra-ligand | researchgate.net |

| [Cu(btt)(H₂O)₂]SO₄ | DMF | 229, 375 | - | Intra-ligand & LMCT | researchgate.net |

| [Co(btt)(H₂O)₂]SO₄ | DMF | 229, 375 | - | Intra-ligand & d-d | researchgate.net |

| [Ni(btt)(H₂O)₂]SO₄ | DMF | 229, 375 | - | Intra-ligand & d-d | researchgate.net |

Note: '-' indicates data not provided in the source.

Fluorescence spectroscopy provides insights into the emissive properties of molecules after they have been electronically excited. Thiazole and its derivatives are known to be intrinsically fluorescent. chim.itscientificarchives.comscientificarchives.com The thiazole ring is a key component in natural bioluminescent compounds like luciferin. chim.it The fluorescence properties can be tuned by introducing different functional groups and by forming metal complexes. chim.ittandfonline.com

Thiazolo[5,4-d]thiazole, a fused-ring system of two thiazoles, is a planar, rigid, and conjugated molecule that serves as an excellent fluorescent core. mdpi.com Metal-organic frameworks (MOFs) and coordination polymers based on thiazole and its derivatives often exhibit strong luminescence. scientificarchives.comscientificarchives.com For instance, coordination polymers of m-(2-thiazolyl)benzoic acid display an emission band around 348 nm in water, which is attributed to the thiazole-containing ligand. scientificarchives.comscientificarchives.com

The luminescence of these compounds can be influenced by factors such as aggregation. Some thiazole-based organoboron complexes have been observed to exhibit aggregation-induced emission (AIE), where the fluorescence quantum yield is significantly enhanced in the solid state due to the restriction of intramolecular rotations and π-π stacking interactions. acs.org

Metal complexes of thiazolylthiourea derivatives can also display interesting luminescence properties. Iridium(III) complexes using fluorobenzylimidazo[2,1-b]thiazole derivatives as primary ligands have been synthesized and show phosphorescence with emission wavelengths ranging from green to red (517–618 nm). rsc.org The introduction of fluorine atoms into the ligand structure was found to improve the photoluminescence quantum yield (PLQY). rsc.org One such complex, (mtfpmt)₂Ir(pic), when used in an LED, demonstrated a high luminous efficiency and a PLQY of 58.4%. rsc.org

The chelation of metal ions can enhance the fluorescence of thiazolylthiourea-based sensors, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This property is utilized in the development of fluorescent sensors for metal ion detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Diffraction Crystallography for Solid-State Structure Determination

For example, the crystal structure of 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea was determined to be in the triclinic space group P-1. researchgate.netresearchgate.net In the crystal of an N-aroyl-N'-(2-pyridyl)thiourea derivative, the structure was stabilized by a combination of H···H, H···S, O···H, N···H, C–H···π, and π···π intermolecular interactions. akademisains.gov.my

In the crystal structure of a cyclobutyl thiazole derivative, intermolecular O—H⋯N hydrogen bonds form supramolecular ribbons. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, revealed that H⋯H (43%), C⋯H (18%), O⋯H (17%), and N⋯H (6%) contacts were the most significant contributions to the crystal packing. nih.gov

The crystal structures of metal complexes of thiazolylthiourea derivatives have also been elucidated. The X-ray diffraction of a Pt(II) complex with a thiourea ligand showed a square-planar geometry around the platinum atom, coordinated by two sulfur and two oxygen atoms. rsc.org The crystal packing was stabilized by weak C–H⋯C and C–H⋯S interactions, along with hydrogen bonding. rsc.org

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in 1-(4-methylpyridin-2-yl)thiourea. researchgate.net Two polymorphic forms were identified, both crystallizing in the monoclinic system but with different space groups and distinct intermolecular hydrogen bonding patterns. researchgate.net

Table 2: Crystallographic Data for 1,3-Thiazol-2-ylthiourea Analogues and Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea | Triclinic | P-1 | - | researchgate.netresearchgate.net |

| (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino} | Orthorhombic | P2₁2₁2₁ | O—H⋯N, C—H⋯O | nih.gov |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P2₁ | - | eurjchem.com |

| Pt(II) complex of N-benzoyl-N′,N′-dibenzyl thiourea | - | - | C–H⋯C, C–H⋯S, Hydrogen bonding | rsc.org |

| 1-(4-methylpyridin-2-yl)thiourea (Polymorph 1α) | Monoclinic | P2₁/c | Asymmetric N–H⋯S hydrogen bonding | researchgate.net |

| 1-(4-methylpyridin-2-yl)thiourea (Polymorph 1β) | Monoclinic | P2₁/n | Symmetric N–H⋯S hydrogen bonding | researchgate.net |

| N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine | Monoclinic | P2₁/c | N–H⋯N hydrogen-bonded dimers, C–H⋯N contacts, π⋯π stacking | researchgate.net |

Note: '-' indicates data not provided in the source.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. numberanalytics.comwiley-vch.de This makes it particularly useful for studying paramagnetic metal complexes of 1,3-thiazol-2-ylthiourea and its analogues, especially those involving metals like copper(II). nih.govmdpi.com The EPR spectrum provides information about the electronic structure, oxidation state, and coordination environment of the paramagnetic center. cardiff.ac.uknih.gov

The EPR spectrum of a Cu(II) complex is characterized by g-values and hyperfine coupling constants. mdpi.com These parameters are sensitive to the geometry of the complex and the nature of the coordinating ligands. For instance, the EPR spectra of Cu(II) complexes with [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea were recorded in DMSO at liquid nitrogen temperature and were consistent with a square planar geometry. nih.gov Similarly, the EPR spectra of Cu(II) complexes with 1-(benzo[d]thiazol-2-yl)thiourea suggested a distorted octahedral geometry. colab.wsresearchgate.net

In a study of Cu(II) thiosemicarbazone complexes, EPR spectroscopy confirmed the formation of 1:1 Cu(II)-to-ligand complexes in solution, showing hyperfine coupling to one nitrogen nucleus from the ligand. mdpi.com Advanced EPR techniques, such as multi-frequency EPR and pulsed EPR (HYSCORE), can provide even more detailed information about the coordination geometry and electronic properties of Cu(II) centers in complexes with tripodal ligands. cardiff.ac.uk

EPR can also be used to study the generation of radical species. The spin trapping technique in EPR can detect and identify short-lived radical intermediates. For example, it was used to show that thiosemicarbazone proligands can generate superoxide (B77818) and hydroxyl radicals upon UVA irradiation, a process that was inhibited upon complexation with Cu(II). mdpi.com

Table 3: EPR Data for Paramagnetic Complexes of Thiazolylthiourea Analogues

| Complex | Solvent/State | Temperature | Key Findings from EPR | Reference |

| [Cu(L)(H₂O)₂]SO₄ (L = 1-(benzo[d]thiazol-2-yl)thiourea) | Polycrystalline | Room Temp. | Suggests distorted octahedral geometry | colab.wsresearchgate.net |

| Cu(II) complex of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea | DMSO | Liquid N₂ Temp. | Consistent with square planar geometry | nih.gov |

| Cu(II) thiosemicarbazone complexes | DMSO or Water | 298 K | Formation of 1:1 Cu(II):ligand complexes, hyperfine coupling to one N atom | mdpi.com |

| Cu(II) complexes with tripodal nitrogen donor ligands | Solution | - | Elucidation of coordination and symmetry, showed high degree of speciation | cardiff.ac.uk |

Note: '-' indicates data not provided in the source.

Computational and Theoretical Investigations of 1,3 Thiazol 2 Ylthiourea

Quantum Chemical Calculations (Density Functional Theory-based approaches)

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 1,3-Thiazol-2-ylthiourea and its analogues. These calculations offer a detailed understanding of the molecule's electronic properties and behavior.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Energy, Energy Gap, Dipole Moment)

Quantum chemical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)), have been employed to determine the electronic structure and reactivity of thiazole (B1198619) derivatives. researchgate.netscispace.comdergipark.org.trdergipark.org.tr The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. dergipark.org.trmdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

For instance, in studies of related thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.068 eV. researchgate.net In some metal complexes of similar Schiff bases, this gap can be as low as 0.917 eV for the ligand and range from 2.311 to 2.778 eV for the complexes. dergipark.org.tr These calculations help in predicting the charge transfer interactions within the molecule. dergipark.org.tr The distribution of HOMO and LUMO orbitals is also significant; for example, in some thiazole derivatives, the HOMO is localized on the triazole and thiophene (B33073) rings, while the LUMO is on the coumarin (B35378) ring. researchgate.net

Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and chemical softness (σ) are also calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.netscispace.comdergipark.org.trdergipark.org.trsemanticscholar.org For example, a lower chemical hardness value indicates higher reactivity. mdpi.com The dipole moment (µ) is another important descriptor that provides insights into the molecule's polarity and intermolecular interactions. researchgate.netscispace.comdergipark.org.trdergipark.org.tr

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between HOMO and LUMO. | Indicates chemical reactivity and stability. dergipark.org.tr |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Predicts the nature of chemical bonds. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | A measure of stability and reactivity. mdpi.com |

| Chemical Softness (σ) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For thiourea (B124793) derivatives, MEP analysis has been used to identify the likely sites for such reactions. semanticscholar.org For instance, in related compounds, the negative potential is often concentrated around electronegative atoms like nitrogen and sulfur, indicating these are the primary sites for electrophilic interaction. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netdergipark.org.tr These calculations, often carried out using DFT methods, help in the assignment of vibrational bands observed in the experimental spectra. researchgate.netdergipark.org.trscribd.com By comparing the calculated and experimental frequencies, a more accurate understanding of the molecular structure and bonding can be achieved. dergipark.org.tr For example, characteristic vibrational peaks for N-H, C=N, C=S, and C-N bonds in thiazole thiourea derivatives have been identified and assigned through such comparative analysis. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govrsc.org For thiazole derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.govplos.org These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the binding of the molecule within the active site of a protein. nih.govrsc.org For example, simulations of a glucose-conjugated thiourea containing a 1,3-thiazole ring showed active interactions with the enzyme S. aureus DNA gyrase through specific amino acid residues. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netscispace.comcolab.wsias.ac.in This method is crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. researchgate.netscispace.comcolab.wsias.ac.in For 1,3-Thiazol-2-ylthiourea derivatives, docking studies have been performed against various biological targets to evaluate their potential as therapeutic agents. researchgate.netnih.govtjnpr.orgtjnpr.org

For instance, docking studies of a benzothiazole-bearing thiourea derivative and its metal complexes were conducted against the human antioxidant enzyme DTT (PDB: 3MNG), revealing that a copper complex selectively binds to crucial amino acid residues in the active site. researchgate.net In another study, novel thiazole derivatives showed promising dock scores against DNA gyrase, with values ranging from -6.4 to -9.2 kcal/mol. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

| Compound/Derivative | Biological Target | Docking Score/Binding Energy | Key Findings |

| Benzothiazole-thiourea Copper Complex | Human Antioxidant Enzyme DTT (3MNG) | Not specified | Selective binding to crucial amino acid residues in the active site. researchgate.netcolab.ws |

| Novel Thiazole Derivatives | DNA Gyrase | -6.4 to -9.2 kcal/mol | Good binding energy, suggesting potential as DNA gyrase inhibitors. nih.gov |

| Glucose-conjugated Thiourea (4h) | S. aureus DNA gyrase (2XCS) | Not specified | Compatible with the active site, forming multiple hydrogen bonds. nih.gov |

In Silico Pharmacokinetic and Toxicological Predictions (ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug development. These computational models predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before extensive experimental testing. For thiazole derivatives, ADMET prediction tools have been used to evaluate their drug-likeness. researchgate.net These analyses assess properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, guiding the selection of the most promising candidates for further development. qeios.com

Prediction of Material Properties and Inhibitor Activities

Computational and theoretical investigations serve as powerful tools for predicting the material properties and potential inhibitor activities of 1,3-Thiazol-2-ylthiourea and its derivatives. These methods, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, provide deep insights into the molecule's electronic structure, reactivity, and interaction with biological targets or material surfaces. This allows for the rational design of new compounds with enhanced properties and a preliminary assessment of their potential applications without the need for extensive experimental work. dergipark.org.trresearchgate.netfrontiersin.orgmdpi.com

Prediction of Corrosion Inhibitor Properties

Quantum chemical calculations, particularly DFT, have been extensively used to predict the efficacy of thiazole and thiourea derivatives as corrosion inhibitors. dergipark.org.trresearchgate.netdergipark.org.trdergipark.org.tr These studies correlate calculated quantum chemical parameters with the molecule's ability to adsorb onto a metal surface and prevent corrosion. The core principle is that the electronic properties of the inhibitor molecule dictate its interaction with the metal's d-orbitals. dergipark.org.tr

Key quantum chemical parameters calculated to predict corrosion inhibition include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity for accepting electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap points to higher reactivity of the molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Electronegativity (χ), Hardness (η), and Softness (σ): These global reactivity descriptors also provide insights into the inhibitor-metal interaction. dergipark.org.trresearchgate.net

Research on various 1,3-thiazol-2-ylthiourea derivatives has demonstrated a strong relationship between these calculated parameters and their potential as corrosion inhibitors. dergipark.org.trresearchgate.netdergipark.org.tr For instance, theoretical studies on newly synthesized thiazole derivatives containing the thiourea moiety predicted their corrosion inhibitor behavior, showing a strong correlation between the quantum chemical parameters and the inhibition process. dergipark.org.trresearchgate.netdergipark.org.tr

Table 1: Quantum Chemical Parameters for Predicting Corrosion Inhibition This table is a representative example based on typical findings in the cited literature; specific values vary between different derivatives.

| Parameter | Interpretation for Enhanced Inhibition | Reference |

| E_HOMO | Higher value indicates better electron-donating ability. | dergipark.org.trresearchgate.net |

| E_LUMO | Lower value indicates better electron-accepting ability. | dergipark.org.trresearchgate.net |

| Energy Gap (ΔE) | Lower value suggests higher reactivity and better inhibition. | dergipark.org.trresearchgate.net |

| Dipole Moment (μ) | Higher value can enhance adsorption on the metal surface. | dergipark.org.trresearchgate.net |

| Electronegativity (χ) | Influences the electron transfer between inhibitor and metal. | dergipark.org.trresearchgate.net |

| Hardness (η) | Lower value (higher softness) indicates higher reactivity. | dergipark.org.trresearchgate.net |

| Softness (σ) | Higher value indicates higher reactivity. | dergipark.org.trresearchgate.net |

Prediction of Biological Inhibitor Activities

Computational methods are also pivotal in predicting the biological activities of 1,3-thiazol-2-ylthiourea derivatives, guiding the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.comnih.gov These models are used to predict the activity of new, unsynthesized compounds. mdpi.com

A notable QSAR study focused on predicting the anti-HIV activity of 67 thiazolylthiourea derivatives as HIV-1 reverse transcriptase inhibitors. nih.gov The study employed Monte Carlo sampling and multivariate adaptive regression splines (MARS) to select the most relevant molecular descriptors. The findings revealed that the asphericity index , a descriptor of molecular shape, was the most critical factor. nih.gov This suggests that the geometric shape of the molecules significantly influences their inhibitory activity, with more linear molecules appearing to be more active. nih.gov The developed QSAR model demonstrated robust predictive power, making it a reliable tool for designing novel HIV-1 reverse transcriptase inhibitors based on the thiazolylthiourea scaffold. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. colab.wsresearchgate.net It is widely used to understand how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme. researchgate.netnih.gov

Antioxidant Activity: Molecular modeling studies on metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea have been performed to evaluate their potential as antioxidants. colab.wsresearchgate.net Docking results for a copper complex revealed that it selectively binds to crucial amino acid residues in the active site of the target, providing a structural basis for its potent antioxidant activity. colab.wsresearchgate.net

Enzyme Inhibition: In the search for new antibacterial agents, molecular docking and dynamics simulations were used to study thiourea derivatives containing a 1,3-thiazole ring as inhibitors of S. aureus enzymes. nih.gov One derivative was identified as a strong inhibitor of DNA gyrase, with docking studies revealing four hydrogen bond interactions within the enzyme's active site. nih.gov

Cholinesterase Inhibition: Computational studies have been combined with biological screening to investigate 1,3-thiazole derivatives as potential cholinesterase inhibitors for their anti-inflammatory effects. academie-sciences.fr These studies help in understanding the structure-activity relationship and in designing more potent and selective inhibitors. academie-sciences.fr

These computational approaches provide invaluable predictive data, accelerating the discovery and development of 1,3-thiazol-2-ylthiourea derivatives for diverse material and medicinal applications.

Coordination Chemistry and Metal Complexation Studies of 1,3 Thiazol 2 Ylthiourea

Ligand Design Principles and Coordination Modes of 1,3-Thiazol-2-ylthiourea

1,3-Thiazol-2-ylthiourea and its derivatives are classified as multidentate ligands, meaning they can bind to a central metal atom through two or more donor atoms. jmaterenvironsci.com The primary donor atoms involved in coordination are the sulfur atom of the thiourea (B124793) group and the nitrogen atom of the thiazole (B1198619) ring. jmaterenvironsci.comrsc.org This dual-coordination capability is a key principle in the design of ligands for specific applications in catalysis and materials science.

Thiourea-Sulfur and Thiazole-Nitrogen Coordination

The coordination of 1,3-Thiazol-2-ylthiourea to metal ions predominantly occurs through the sulfur atom of the thiourea group and the endocyclic imine nitrogen atom of the thiazole ring. jmaterenvironsci.comrsc.org Spectroscopic studies, particularly infrared (IR) and nuclear magnetic resonance (NMR), have been instrumental in elucidating this coordination behavior. jmaterenvironsci.com For instance, a downward shift in the IR stretching frequency of the thiazole ring and changes in the chemical shifts of protons and carbons near the thiourea and thiazole moieties in NMR spectra provide evidence of coordination at these sites. jmaterenvironsci.comias.ac.in In some instances, the thiourea group can coordinate in its thione (C=S) or thiol (C-S⁻) form. jmaterenvironsci.com

Multidentate Chelation Mechanisms

The ability of 1,3-Thiazol-2-ylthiourea to act as a bidentate ligand, coordinating through both the thiourea-sulfur and thiazole-nitrogen atoms, leads to the formation of stable chelate rings with metal ions. jmaterenvironsci.comrsc.org This chelation enhances the stability of the resulting metal complexes. The specific chelation mechanism can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving 1,3-Thiazol-2-ylthiourea and its derivatives have been synthesized and characterized. These complexes often exhibit distinct colors and are typically soluble in polar organic solvents like DMF and DMSO. jmaterenvironsci.com Molar conductance measurements often indicate the non-electrolytic nature of many of these complexes, suggesting that the ligands and any anions are directly coordinated to the metal center. jmaterenvironsci.comresearchgate.net

Complexes with First-Row Transition Metals (e.g., Cu(II), Co(II), Ni(II), Fe(II))

Complexes of 1,3-Thiazol-2-ylthiourea derivatives with first-row transition metals such as copper(II), cobalt(II), and nickel(II) have been extensively studied. ias.ac.inresearchgate.netias.ac.in For example, complexes of 1-(benzo[d]thiazol-2-yl)thiourea with Cu(II), Co(II), and Ni(II) have been synthesized and characterized using various spectroscopic techniques. ias.ac.inresearchgate.net These studies have revealed that the metal ions are coordinated by the ligand, leading to the formation of stable complexes. ias.ac.inresearchgate.net The reaction of N-allyl-N'-(4-methylthiazol-2-yl)thiourea with Ni(II) salts also yields stable complexes. jmaterenvironsci.com

Complexes with Noble Metals (e.g., Pd(II), Pt(II), Au(I), Ag(I))

1,3-Thiazol-2-ylthiourea and its analogues also form stable complexes with noble metals. For instance, N-allyl-N'-(4-methylthiazol-2-yl)thiourea has been shown to coordinate with palladium(II) and platinum(II). jmaterenvironsci.com Spectroscopic evidence, including IR and NMR data, confirms the coordination of the ligand to these metal ions through the endocyclic imine-nitrogen and thiourea-sulfur atoms. jmaterenvironsci.com The resulting Pd(II) and Pt(II) complexes are often diamagnetic. jmaterenvironsci.com

Geometrical Configurations and Stereochemistry of Complexes

The geometry of the metal complexes formed with 1,3-Thiazol-2-ylthiourea ligands is influenced by the coordination number of the metal ion and the nature of the ligands.

For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), square-planar geometries are commonly observed, particularly in complexes with a 1:2 metal-to-ligand ratio. jmaterenvironsci.com Magnetic moment and electronic spectral data are key in determining these geometries. jmaterenvironsci.com For example, Ni(II), Pd(II), and Pt(II) complexes with N-allyl-N'-(4-methylthiazol-2-yl)thiourea have been reported to adopt a square-planar configuration. jmaterenvironsci.com

In contrast, complexes of Co(II), Cu(II), and Ni(II) with ligands like 1-(benzo[d]thiazol-2-yl)thiourea have been found to exhibit distorted octahedral geometries. ias.ac.inresearchgate.net This geometry is supported by spectral studies. ias.ac.inresearchgate.net The specific stereochemistry and any distortions from ideal geometries are determined through techniques such as X-ray crystallography.

Table of Geometries for Selected Metal Complexes

| Metal Ion | Ligand | Deduced Geometry | Reference |

|---|---|---|---|

| Ni(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | Square-planar | jmaterenvironsci.com |

| Pd(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | Square-planar | jmaterenvironsci.com |

| Pt(II) | N-allyl-N'-(4-methylthiazol-2-yl)thiourea | Square-planar | jmaterenvironsci.com |

| Co(II) | 1-(benzo[d]thiazol-2-yl)thiourea | Distorted Octahedral | ias.ac.inresearchgate.net |

| Cu(II) | 1-(benzo[d]thiazol-2-yl)thiourea | Distorted Octahedral | ias.ac.inresearchgate.net |

Influence of Complexation on Electronic and Spectroscopic Properties

The coordination of 1,3-thiazol-2-ylthiourea and its derivatives to metal ions induces significant changes in their electronic and spectroscopic characteristics. These changes, observable through techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, provide crucial evidence for the mode of coordination and the nature of the metal-ligand bond.

Upon complexation, the electronic environment of the ligand is altered, which is reflected in its UV-Visible spectrum. ias.ac.in Studies on metal complexes of related thiourea derivatives, such as 1-(benzo[d]thiazol-2-yl)thiourea, show shifts in the absorption bands. researchgate.netias.ac.in Typically, the spectrum of the free ligand exhibits bands corresponding to π→π* and n→π* transitions within the thiazole and thiourea moieties. When coordinated to a metal ion, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. researchgate.net For instance, the formation of copper, cobalt, and nickel complexes with a 1-(benzo[d]thiazol-2-yl)thiourea ligand resulted in new absorption bands, suggesting a distorted octahedral geometry around the metal ions. researchgate.netias.ac.incolab.ws

IR spectroscopy is a powerful tool for determining the donor atoms involved in coordination. The IR spectrum of the free 1,3-thiazol-2-ylthiourea ligand shows characteristic bands for N-H stretching, C=S stretching (thiocarbonyl), and C=N stretching of the thiazole ring. jmaterenvironsci.comrsc.org Upon complexation, these bands often shift, indicating the participation of adjacent atoms in bonding. A downward shift in the ν(C=S) band is a strong indicator of the sulfur atom's involvement in coordination. ias.ac.in Simultaneously, changes in the N-H stretching vibrations and shifts in the thiazole ring vibrations point to the coordination of one of the nitrogen atoms, typically the endocyclic imine nitrogen of the thiazole ring. jmaterenvironsci.com This establishes the bidentate nature of the ligand, coordinating through the sulfur and a nitrogen atom. jmaterenvironsci.com

NMR spectroscopy further elucidates the structural changes upon complexation. In ¹H NMR spectra, the signals for the NH protons are often shifted, and in some cases, the disappearance of a signal indicates deprotonation upon coordination in the thiolate form. ias.ac.in In ¹³C NMR, the most significant change is typically observed for the thiocarbonyl carbon (C=S). An upfield shift of this carbon signal is indicative of its coordination to the metal center. jmaterenvironsci.com Downfield shifts in the signals of the thiazole ring carbons can also provide evidence for the coordination of the thiazole nitrogen atom. jmaterenvironsci.com

Table 1: Representative Spectroscopic Shifts Upon Complexation of Thiazolylthiourea Derivatives

| Spectroscopic Technique | Free Ligand (Characteristic Signal) | Change Upon Complexation | Inference |

| UV-Visible | π→π* and n→π* transitions | Appearance of new bands (d-d transitions or LMCT) and shifts in existing bands. For example, Ni(II) complexes show bands around 24271 cm⁻¹, 15360 cm⁻¹, and 9576 cm⁻¹, consistent with octahedral geometry. researchgate.net | Coordination alters electronic energy levels; provides geometric data. |

| Infrared (IR) | ν(C=S) | Downward shift (e.g., from ~1184 cm⁻¹ to ~996 cm⁻¹). rsc.org | Coordination of the thiourea sulfur atom. ias.ac.in |

| Infrared (IR) | ν(N-H) | Shift to lower or higher wavenumbers, or disappearance of the band. | Involvement of nitrogen in coordination or deprotonation. ias.ac.in |

| Infrared (IR) | Thiazole ring vibrations | Downward shift of C=N stretch (e.g., from 1563 cm⁻¹ to ~1551-1558 cm⁻¹). jmaterenvironsci.com | Coordination of the endocyclic thiazole nitrogen atom. jmaterenvironsci.com |

| ¹³C NMR | δ(C=S) | Upfield shift (e.g., from 179.0 ppm to 176.2-175.0 ppm). jmaterenvironsci.com | Coordination via the thiocarbonyl sulfur atom. jmaterenvironsci.com |

| ¹H NMR | δ(N-H) | Downfield or upfield shift, or disappearance of the signal. ias.ac.in | Participation of nitrogen in coordination and potential deprotonation. |

Catalytic Applications of 1,3-Thiazol-2-ylthiourea Metal Complexes

Metal complexes derived from thiourea ligands are recognized for their catalytic prowess in a variety of organic transformations. conicet.gov.artandfonline.com The presence of soft sulfur and hard nitrogen donor atoms allows these ligands to form stable complexes with a range of transition metals, particularly those from the platinum group like ruthenium. nih.govrsc.org The electronic and steric properties of the 1,3-thiazol-2-ylthiourea ligand can be fine-tuned, influencing the activity and selectivity of the resulting metal catalyst. These complexes have shown promise in reactions such as transfer hydrogenation, oxidation, and cyclization reactions. researchgate.netconicet.gov.arnih.gov

Transfer Hydrogenation Reactions

One of the most significant applications of 1,3-thiazol-2-ylthiourea metal complexes is in transfer hydrogenation catalysis. scielo.org.mx This process is a safer and more convenient alternative to using high-pressure molecular hydrogen. scielo.org.mx Ruthenium(II) complexes, in particular, have been extensively studied as pre-catalysts for the transfer hydrogenation of carbonyl compounds like ketones and aldehydes. nih.govrsc.org

In these reactions, an alcohol such as 2-propanol or ethanol (B145695) serves as both the solvent and the hydrogen source. nih.govscielo.org.mx The catalytic cycle typically involves a ruthenium complex in a "3-legged piano-stool" geometry. nih.govrsc.org The catalyst facilitates the transfer of a hydride and a proton from the alcohol to the carbonyl substrate, converting it to the corresponding alcohol. These reactions are often carried out in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov Ruthenium complexes with thiourea-based ligands have demonstrated high activity and efficiency in these transformations, converting a wide range of aromatic and aliphatic ketones to their respective alcohols in excellent yields. beilstein-journals.org The robustness of these catalysts is a key advantage, with some systems being recyclable for multiple runs without a significant loss of activity. rsc.org

Table 2: Catalytic Activity of Representative Ruthenium-Thiourea Complexes in Transfer Hydrogenation of Ketones

| Substrate | Catalyst Type | H-Source | Base | Yield (%) | Reference |

| Acetophenone | Ru(II)-NHC Complex | iPrOH | KOH | 99 | beilstein-journals.org |

| 4-Chloroacetophenone | Ru(II)-NHC Complex | iPrOH | KOH | 99 | beilstein-journals.org |

| 4-Nitroacetophenone | Ru(II)-NHC Complex | iPrOH | KOH | 98 | beilstein-journals.org |

| Cyclohexanone | Ru(II)-NHC Complex | iPrOH | KOH | 99 | beilstein-journals.org |

| Acetophenone | Ru(II) p-cymene (B1678584) complex with acylthiourea | 2-propanol | KOH | >99 | nih.gov |

| Benzophenone | Ru(II) p-cymene complex with acylthiourea | 2-propanol | KOH | >99 | nih.gov |

Note: The catalysts listed are representative of Ru-thiourea systems and demonstrate the general efficacy in this reaction type.

Other Catalytic Transformations

Beyond transfer hydrogenation, metal complexes of 1,3-thiazol-2-ylthiourea and its analogs are active in other important catalytic processes.

Oxidation Reactions: Cobalt(III) complexes containing N-[di(alkyl/aryl)carbamothioyl]benzamide ligands, which are related to acylthioureas, have been shown to catalyze the oxidation of various alcohols (primary, secondary, cyclic, and benzylic) to the corresponding aldehydes and ketones. conicet.gov.ar These reactions typically use an oxidant like N-methylmorpholine-N-oxide at room temperature. conicet.gov.ar

Cyclization Reactions: The unique electronic properties of thiazol-2-ylidenes, which can be generated from thiazolium precursors, have been harnessed in catalysis. nih.gov Silver(I) complexes of N-heterocyclic carbenes (NHCs) derived from thiazole have been used to catalyze the electrophilic O-cyclization of N-propargylic amides to form valuable oxazoline (B21484) heterocycles. nih.gov Furthermore, copper(II) and gold(III) salts have been shown to mediate the intramolecular cyclization of thioureas to produce substituted 2-aminobenzothiazoles, providing insight into the role of the metal in activating the substrate for transformation. researchgate.net

C-C and C-N Coupling Reactions: Palladium complexes with various phosphine (B1218219) and N-heterocyclic carbene ligands are workhorses in cross-coupling catalysis. While specific examples for 1,3-thiazol-2-ylthiourea are less common, the fundamental ability of thiourea ligands to stabilize catalytically active metal centers suggests potential applications in reactions like Suzuki and Heck couplings, which are catalyzed by similar palladium pincer complexes. scielo.org.mx

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Frameworks for SAR Investigations

The exploration of SAR for 1,3-Thiazol-2-ylthiourea derivatives employs a variety of methodological frameworks. A primary approach involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. researchgate.netmdpi.com This allows researchers to observe the resulting changes in biological activity and deduce the importance of different structural components. researchgate.net

Key methodologies include:

One-Pot Multi-Component Reactions: Efficient synthesis of diverse libraries of thiazole (B1198619) derivatives for screening. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): A 3D-QSAR (Quantitative Structure-Activity Relationship) method used to create computational models that explain the structural requirements for biological activity. researchgate.net

Molecular Docking: Computational simulations to predict the binding interactions between the synthesized compounds and their biological targets, providing insights into the mechanism of action. researchgate.netnih.gov

Spectroscopic Analysis and X-ray Crystallography: Techniques like IR, NMR, and mass spectrometry are used to confirm the structures of newly synthesized compounds, while X-ray crystallography can reveal the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. researchgate.netrsc.org

These investigations often begin with a "hit" compound identified through high-throughput screening. The SAR exploration then proceeds in phases, starting with optimization of different sections of the molecule independently, followed by the creation of hybrid structures that combine the most favorable substituents. researchgate.net

Influence of Substituent Effects on Biological Modulatory Potentials

The biological activity of 1,3-Thiazol-2-ylthiourea derivatives is profoundly influenced by the nature and position of substituents on the core structure.

Role of Aromatic and Heteroaromatic Substituents

Substituents on the aromatic and heteroaromatic rings play a critical role in modulating the biological potential of 1,3-Thiazol-2-ylthiourea derivatives.

Antimicrobial and Antifungal Activity: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups, on an aryl ring attached to the thiourea (B124793) moiety generally enhances antimicrobial and antifungal activity. nih.govnih.govrsc.org For instance, 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have demonstrated significant inhibitory effects against Gram-positive cocci. nih.gov The position of the halogen is also crucial, with substitution at the third position of the phenyl nucleus being particularly important for antimicrobial activity. nih.gov In contrast, electron-donating groups like methyl and methoxy (B1213986) tend to decrease this activity. nih.govrsc.org

Anticancer Activity: In the context of anticancer activity, the presence of a 3-trifluoromethylphenyl group has been shown to be beneficial. mdpi.com Furthermore, the introduction of electron-withdrawing substituents like 4-nitrophenyl can increase the acidity of the NH groups in the thiourea linker, facilitating hydrogen bond interactions and enhancing biological activity. biointerfaceresearch.com The substitution pattern on a pyridine (B92270) ring attached to the thiourea can also significantly impact antiproliferative activity. nih.gov

Antiprion Activity: For antiprion activity, various aromatic and heteroaromatic ring systems can be tolerated at certain positions, though unsubstituted phenyl rings were found to be less potent than pyridyl or para-methoxyphenyl A-ring analogs. nih.gov

The following table summarizes the observed effects of some aromatic and heteroaromatic substituents:

| Substituent Group | Position | Observed Effect on Biological Activity | Reference(s) |

| Electron-withdrawing groups (e.g., halogens, nitro) | Phenyl ring attached to thiourea | Enhanced antimicrobial and antifungal activity | nih.govnih.govrsc.org |

| Electron-donating groups (e.g., methyl, methoxy) | Phenyl ring attached to thiourea | Decreased antimicrobial and antifungal activity | nih.govrsc.org |

| 3-Trifluoromethylphenyl | Phenyl ring attached to thiourea | Favorable for anticancer activity | mdpi.com |

| Pyridyl | A-ring in antiprion compounds | More potent than unsubstituted phenyl | nih.gov |

| para-Methoxyphenyl | A-ring in antiprion compounds | More potent than unsubstituted phenyl | nih.gov |

Impact of Aliphatic and Cycloalkane Moieties

The introduction of aliphatic and cycloalkane moieties also has a discernible impact on the biological properties of 1,3-Thiazol-2-ylthiourea derivatives.

Antifungal Activity: Derivatives with aliphatic chains have been observed to exhibit low antifungal activities. rsc.org

Antiprion Activity: Small alkyl groups as substituents were found to result in inactive or less potent compounds in a series of 2-aminothiazole (B372263) analogs. nih.gov

Enzyme Inhibition: In studies on 11β-HSD1 inhibitors, derivatives containing cyclic substituents like cyclohexane (B81311) at the 5-position of the thiazole ring showed high activity. nih.gov Replacement of a cyclohexane with a cyclobutane (B1203170) ring resulted in a slight decrease in inhibition, while isopropyl, propyl, and ethyl substituents also conferred significant inhibitory activity. nih.gov

This suggests that the size, shape, and lipophilicity of these non-aromatic groups are important factors in their interaction with biological targets.

Electronic and Steric Factors in Molecular Design

The molecular design of 1,3-Thiazol-2-ylthiourea derivatives is a delicate balance of electronic and steric factors.